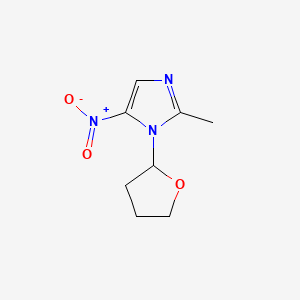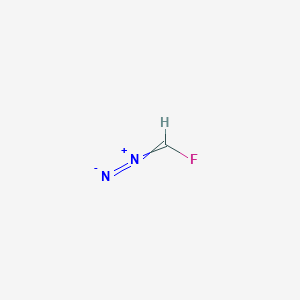
Diazo(fluoro)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazo(fluoro)methane is a fluorinated diazo compound that has garnered significant interest in organic synthesis due to its unique reactivity and versatility. It is a member of the broader class of diazoalkanes, which are characterized by the presence of a diazo group (-N=N-) attached to an alkyl group. The incorporation of a fluorine atom into the diazoalkane structure imparts distinct chemical properties, making this compound a valuable reagent in various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diazo(fluoro)methane typically involves the reaction of a fluorinated precursor with a diazo transfer reagent. One common method involves the reaction of fluoromethylamine with nitrous acid to form the corresponding diazonium salt, which is then treated with a base to generate this compound . Another approach involves the oxidation of fluorinated hydrazones using oxidizing agents such as iodosylbenzene .
Industrial Production Methods
While this compound is primarily synthesized on a laboratory scale due to its reactivity and potential hazards, advancements in continuous-flow chemistry have improved the safety and scalability of its production . Industrial production methods would likely involve similar synthetic routes but with enhanced safety protocols and equipment to handle the compound’s toxicity and explosiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Diazo(fluoro)methane undergoes a variety of chemical reactions, including:
Cyclopropanation: Reaction with alkenes to form cyclopropanes.
Carbene Insertion: Formation of carbenes that can insert into C-H, O-H, and N-H bonds.
1,3-Dipolar Cycloadditions: Reaction with dipolarophiles to form five-membered rings.
Common Reagents and Conditions
Lewis Acids: Catalysts such as boron trifluoride are often used to facilitate reactions involving this compound.
Oxidizing Agents: Iodosylbenzene is commonly used in the oxidation of hydrazones to generate this compound.
Major Products
Cyclopropanes: Formed from cyclopropanation reactions.
Methyl Ethers: Produced from reactions with phenols and alcohols.
Five-Membered Rings: Resulting from 1,3-dipolar cycloadditions.
Wissenschaftliche Forschungsanwendungen
Diazo(fluoro)methane has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent for introducing fluorinated groups into organic molecules, which is valuable in the development of pharmaceuticals and agrochemicals.
Chemical Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Material Science: Utilized in the synthesis of fluorinated polymers and materials with unique properties.
Wirkmechanismus
The reactivity of diazo(fluoro)methane is primarily due to the formation of carbenes, highly reactive species that can insert into various chemical bonds. The diazo group (-N=N-) decomposes to release nitrogen gas, generating a carbene intermediate. This carbene can then react with a wide range of substrates, leading to the formation of new chemical bonds . The presence of the fluorine atom enhances the stability and reactivity of the carbene, making this compound a particularly useful reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazomethane: The simplest diazo compound, used widely in organic synthesis but highly toxic and explosive.
Trifluorodiazoethane: A fluorinated diazo compound with similar reactivity but different steric and electronic properties.
Difluorodiazoethane: Another fluorinated diazo compound known for its high reactivity and potential in synthetic applications.
Uniqueness
Diazo(fluoro)methane stands out due to its unique combination of fluorine and diazo functionalities, which imparts distinct reactivity and stability compared to other diazo compounds. Its ability to introduce fluorinated groups into organic molecules makes it particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Eigenschaften
CAS-Nummer |
65937-26-0 |
|---|---|
Molekularformel |
CHFN2 |
Molekulargewicht |
60.031 g/mol |
IUPAC-Name |
diazo(fluoro)methane |
InChI |
InChI=1S/CHFN2/c2-1-4-3/h1H |
InChI-Schlüssel |
PHTUOMUGZYONMG-UHFFFAOYSA-N |
Kanonische SMILES |
C(=[N+]=[N-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


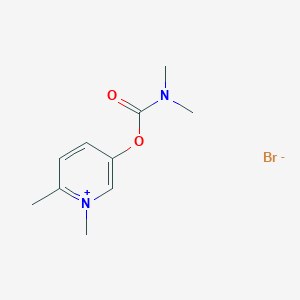

![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
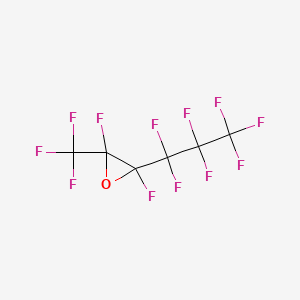
![ethyl 4-[(N-methyl-C-phenylcarbonimidoyl)amino]benzoate](/img/structure/B14462029.png)
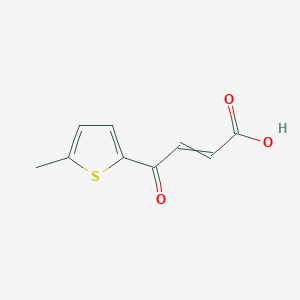
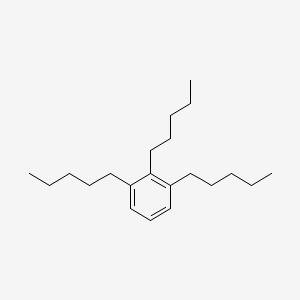
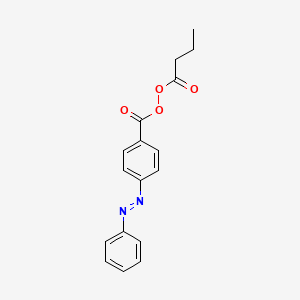
![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
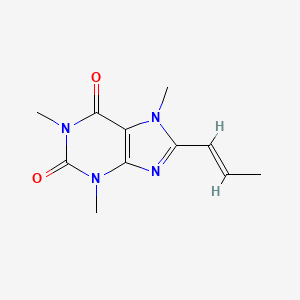
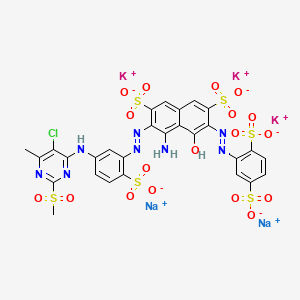

![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)
